molecular formula C16H23ClN2O2 B5088915 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide

2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide

Cat. No. B5088915
M. Wt: 310.82 g/mol
InChI Key: XLVIESUCCUEKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 by scientists at Merck Research Laboratories. The compound has gained attention in the scientific community due to its potential therapeutic uses in treating various neurological disorders.

Mechanism of Action

2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide works by selectively blocking the dopamine D4 receptor. This receptor is involved in the regulation of dopamine neurotransmission in the brain. By blocking this receptor, 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide can modulate the activity of dopamine in the brain, which can have therapeutic effects in treating various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide can modulate the activity of dopamine in the brain, which can have various biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models of schizophrenia and ADHD. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows for more precise modulation of dopamine activity in the brain. However, one limitation of using 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide is its relatively low potency compared to other dopamine receptor antagonists. This can make it more difficult to achieve therapeutic effects at lower doses.

Future Directions

There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. One area of interest is in developing more potent derivatives of the compound that can achieve therapeutic effects at lower doses. Another area of interest is in studying the long-term effects of 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide on dopamine activity in the brain. Additionally, research is needed to determine the safety and efficacy of the compound in human clinical trials.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide involves a series of chemical reactions. The starting material is 2-chlorophenol, which is reacted with sodium hydroxide to form the sodium salt. The sodium salt is then reacted with 1-isopropyl-4-piperidone to form the corresponding amide. The amide is then reacted with acetic anhydride to form 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic uses in treating various neurological disorders. Research has shown that the compound has potential in treating schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-12(2)19-9-7-13(8-10-19)18-16(20)11-21-15-6-4-3-5-14(15)17/h3-6,12-13H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVIESUCCUEKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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